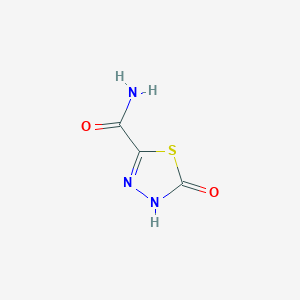
5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide typically involves the acylation of hydrazones of oxamic acid thiohydrazides. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen and sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various hydrazonoyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives like 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides and substituted thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various microorganisms, including E. coli and B.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound’s structure allows it to form strong interactions with key enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide include other thiadiazole derivatives such as:
- 4,5-Dihydro-1,3,4-thiadiazole-2-carboxamide
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide
- 1,3,4-Thiadiazole-2-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the oxo group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological properties .
Properties
Molecular Formula |
C3H3N3O2S |
|---|---|
Molecular Weight |
145.14 g/mol |
IUPAC Name |
2-oxo-3H-1,3,4-thiadiazole-5-carboxamide |
InChI |
InChI=1S/C3H3N3O2S/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8) |
InChI Key |
KJPYLEDLPZJVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=O)S1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















